Methyl (2,2,2-trifluoroethylthio)acetate
Description
Contextualizing Fluorinated Organosulfur Compounds in Synthetic Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated organosulfur compounds, in particular, are a class of molecules that have found widespread use in various fields, including pharmaceuticals, agrochemicals, and materials science. The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the sulfur atom and the adjacent functional groups, often leading to enhanced stability, increased lipophilicity, and altered metabolic pathways. The synergy between fluorine and sulfur atoms provides a powerful tool for chemists to fine-tune the properties of organic compounds for specific applications.
Significance of Methyl Esters as Synthetic Intermediates
Methyl esters are fundamental building blocks in organic synthesis. researchgate.net Their prevalence stems from their relative stability, ease of preparation, and versatility in chemical transformations. researchgate.net They can be readily synthesized from carboxylic acids and serve as precursors to a wide array of other functional groups. For instance, methyl esters can be hydrolyzed to carboxylic acids, reduced to alcohols, or reacted with organometallic reagents to form ketones or tertiary alcohols. This versatility makes them invaluable intermediates in the construction of complex molecular architectures. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2,2,2-trifluoroethylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2S/c1-10-4(9)2-11-3-5(6,7)8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZZYVFQZMHCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618386 | |
| Record name | Methyl [(2,2,2-trifluoroethyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675-81-0 | |
| Record name | Methyl [(2,2,2-trifluoroethyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Chemical Synthesis of Methyl 2,2,2 Trifluoroethylthio Acetate
Direct Synthetic Routes to Methyl (2,2,2-trifluoroethylthio)acetate
Direct synthetic routes aim to construct the target molecule in a limited number of steps, often through a one-pot procedure or a straightforward esterification of a pre-synthesized precursor.
A plausible and efficient one-pot synthesis of this compound involves the direct S-alkylation of a suitable thiol precursor with a trifluoroethylating agent. In this approach, Methyl thioglycolate serves as the key thiol-containing starting material. The reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion, generated in situ, attacks the electrophilic carbon of the trifluoroethyl group.
The general reaction is as follows:
HSCH₂COOCH₃ + CF₃CH₂-LG + Base → CF₃CH₂SCH₂COOCH₃ + Base·HLG
Where LG represents a suitable leaving group, such as iodide (I), bromide (Br), or a triflate (OTf). The choice of base and solvent is critical for the success of this reaction, with common systems including potassium carbonate in acetone (B3395972) or sodium hydride in tetrahydrofuran (B95107).
Detailed Research Findings:
While a specific procedure for this exact transformation is not extensively documented in readily available literature, the S-alkylation of thiols is a well-established and reliable reaction in organic synthesis. The reactivity of the trifluoroethylating agent is a key factor, with triflates and iodides generally exhibiting higher reactivity compared to bromides and chlorides. The selection of a non-nucleophilic base is important to avoid competing reactions.
Table 1: Proposed Reaction Conditions for One-Pot Trifluoroethylthiolation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Thiol Precursor | Methyl thioglycolate | Methyl thioglycolate | Methyl thioglycolate |
| Trifluoroethylating Agent | 2,2,2-Trifluoroethyl iodide | 2,2,2-Trifluoroethyl triflate | 2,2,2-Trifluoroethyl bromide |
| Base | Potassium carbonate | Sodium hydride | Triethylamine |
| Solvent | Acetone | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature | Room Temperature |
| Hypothetical Yield | Moderate to Good | Good to Excellent | Moderate |
An alternative direct route involves the esterification of the corresponding carboxylic acid, (2,2,2-trifluoroethylthio)acetic acid. This precursor must first be synthesized, typically through the reaction of 2,2,2-trifluoroethanethiol (B73368) with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. google.comresearchgate.net
The synthesis of the precursor acid can be represented as:
CF₃CH₂SH + ClCH₂COOH + 2 Base → CF₃CH₂SCH₂COONa + Base·HCl + H₂O (followed by acidification)
Once the (2,2,2-trifluoroethylthio)acetic acid is obtained, it can be esterified with methanol (B129727) to yield the target compound. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of this reaction is driven towards the product by using an excess of the alcohol and/or by removing the water formed during the reaction.
Detailed Research Findings:
The esterification of carboxylic acids containing thioether linkages is generally a straightforward process. The thioether group is typically stable under acidic esterification conditions. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Table 2: Proposed Conditions for Esterification of (2,2,2-trifluoroethylthio)acetic Acid
| Parameter | Fischer Esterification | DCC Coupling |
| Carboxylic Acid | (2,2,2-trifluoroethylthio)acetic acid | (2,2,2-trifluoroethylthio)acetic acid |
| Alcohol | Methanol (excess) | Methanol |
| Catalyst/Reagent | Sulfuric acid (catalytic) | Dicyclohexylcarbodiimide (DCC), DMAP (catalytic) |
| Solvent | Methanol (serves as solvent) | Dichloromethane (DCM) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Hypothetical Yield | Good to Excellent | Good |
Conversion of Related Thioacetate Compounds to this compound
This compound can also be prepared through the transesterification of other esters of (2,2,2-trifluoroethylthio)acetic acid. For instance, if an ethyl or benzyl (B1604629) ester of the acid is available, it can be converted to the methyl ester by reacting it with methanol in the presence of an acid or base catalyst.
The general transesterification reaction is:
CF₃CH₂SCH₂COOR' + CH₃OH ⇌ CF₃CH₂SCH₂COOCH₃ + R'OH (where R' is not methyl)
This equilibrium reaction is typically driven to completion by using a large excess of methanol. Both acid catalysts (like sulfuric acid) and base catalysts (like sodium methoxide) can be employed.
Detailed Research Findings:
Table 3: Proposed Conditions for Transesterification to Synthesize this compound
| Parameter | Acid-Catalyzed | Base-Catalyzed |
| Starting Ester | Ethyl (2,2,2-trifluoroethylthio)acetate | Ethyl (2,2,2-trifluoroethylthio)acetate |
| Reagent | Methanol (large excess) | Methanol (large excess) |
| Catalyst | Sulfuric acid | Sodium methoxide |
| Solvent | Methanol | Methanol |
| Temperature | Reflux | Room Temperature to Reflux |
| Hypothetical Yield | Good | Good to Excellent |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of the synthesis of this compound is crucial for improving reaction efficiency, increasing product yield, and minimizing side reactions. The key parameters that can be adjusted include the choice of reagents, solvent, temperature, reaction time, and catalyst.
For the one-pot trifluoroethylthiolation of Methyl thioglycolate:
Base: The strength and nature of the base can significantly impact the reaction. A strong, non-nucleophilic base like sodium hydride is often effective in completely deprotonating the thiol, leading to a higher concentration of the reactive thiolate. Weaker bases like potassium carbonate may require higher temperatures or longer reaction times.
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.
Temperature: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. The optimal temperature needs to be determined experimentally.
Stoichiometry: The molar ratio of the reactants can be adjusted to maximize the conversion of the limiting reagent.
For the esterification of (2,2,2-trifluoroethylthio)acetic acid:
Catalyst: The concentration of the acid catalyst in Fischer esterification needs to be optimized. Too little catalyst will result in a slow reaction, while too much can lead to side reactions like dehydration.
Water Removal: The removal of water is essential to drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
Reaction Time: The reaction should be monitored to determine the optimal time for maximum conversion without significant product decomposition.
By systematically varying these parameters, the yield and purity of this compound can be significantly improved.
Despite a comprehensive search for spectroscopic data pertaining to the chemical compound “this compound,” no publicly available experimental data for its advanced spectroscopic characterization and structural elucidation could be located.
Detailed research findings from diverse sources on the Nuclear Magnetic Resonance (NMR) spectroscopic analysis (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopic analysis, and High-Resolution Mass Spectrometry (HRMS) specific to this compound are not present in the accessible scientific literature and spectral databases.
Consequently, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the requested outline and focusing solely on this compound is not possible at this time. The required data for the interpretation of spectra, vibrational mode assignments, and molecular formula confirmation are essential for the construction of the specified article content and data tables.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2,2,2 Trifluoroethylthio Acetate
X-ray Crystallographic Studies of Structurally Analogous Compounds
While the specific crystal structure of Methyl (2,2,2-trifluoroethylthio)acetate is not extensively detailed in publicly available literature, significant insights can be drawn from the X-ray crystallographic analysis of structurally similar compounds. These analogues, which incorporate the key 2,2,2-trifluoroethylthio moiety, provide a valuable framework for understanding the potential solid-state conformation, molecular packing, and intermolecular interactions of the target compound.
Detailed crystallographic studies on related molecules reveal specific geometric parameters and bonding characteristics. For instance, the analysis of compounds containing the trifluoroethylthio group attached to an aromatic system offers a glimpse into the spatial arrangement and electronic properties conferred by this substituent.
One such structurally related compound is 2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenyl)isoindolin-1-one. researchgate.net Its crystal structure was determined, providing precise data on bond lengths and angles. The aromatic C-C bond lengths in this molecule range from 1.373 to 1.407 Å, and the single C-C bond lengths are between 1.484 and 1.513 Å. researchgate.net Another relevant analogue is methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl) thio)phenoxy)methyl)benzoate. researchgate.net The crystallographic data for these compounds are instrumental in predicting the behavior of similar structures.
The crystal structure of Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, while not a direct trifluoroethylthio analogue, provides context for the acetate (B1210297) portion of the target molecule. Its structure reveals the presence of multiple intermolecular non-classical C—H⋯O hydrogen bonds, aromatic π–π interactions between adjacent furan (B31954) and benzene (B151609) rings (centroid–centroid distance of 3.743 (2) Å), and C—H⋯π interactions, which collectively govern the crystal packing. nih.gov
The crystallographic data for these analogous compounds are summarized in the interactive table below, offering a comparative view of their solid-state structures.
| Parameter | 2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenyl)isoindolin-1-one researchgate.net | Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate nih.gov |
|---|---|---|
| Chemical Formula | C₁₇H₁₃F₄NOS | C₁₃H₁₃FO₄S |
| Molecular Weight (g/mol) | 367.35 | 284.29 |
| Crystal System | Triclinic | Triclinic |
| Space Group | Pī | Pī |
| a (Å) | 6.1249 (7) | 7.8821 (5) |
| b (Å) | 10.3953 (14) | 9.0922 (5) |
| c (Å) | 12.7836 (17) | 10.4354 (6) |
| α (°) | 98.396 (11) | 73.682 (1) |
| β (°) | 97.100 (10) | 79.155 (1) |
| γ (°) | 91.011 (10) | 66.622 (1) |
| Volume (ų) | 797.4 (2) | 656.31 (7) |
| Z | 2 | 2 |
| Temperature (K) | 150 | 273 |
These studies collectively underscore the importance of X-ray crystallography in elucidating the precise three-dimensional architecture of molecules. The data from these analogous structures provide a robust foundation for computational modeling and prediction of the physicochemical properties of this compound.
Chemical Reactivity and Mechanistic Investigations of Methyl 2,2,2 Trifluoroethylthio Acetate
Reaction Pathways of the Ester Functional Group
The ester group in Methyl (2,2,2-trifluoroethylthio)acetate is susceptible to nucleophilic acyl substitution reactions, typical of carboxylic acid esters. These include transesterification and hydrolysis, which involve the attack of a nucleophile at the electrophilic carbonyl carbon.
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com Under basic conditions, the reaction is initiated by the attack of an alkoxide on the ester carbonyl, leading to a tetrahedral intermediate that then collapses to form the new ester and releases the original alkoxide. masterorganicchemistry.com In the case of this compound, the reaction with an alcohol (R'OH) in the presence of a base would lead to the corresponding R' ester.
The equilibrium of the reaction can be shifted towards the products by using a large excess of the reactant alcohol. masterorganicchemistry.com For instance, the transesterification of ethyl trifluoroacetate (B77799) to methyl trifluoroacetate has been investigated using a solid acid catalyst, Amberlyst-15, demonstrating the feasibility of such transformations for fluorinated esters. researchgate.net
Table 1: General Conditions for Transesterification of Esters
| Catalyst Type | Typical Reagents | Reaction Conditions | Reference |
|---|---|---|---|
| Acid | H₂SO₄, HCl, Amberlyst-15 | Excess alcohol, heat | masterorganicchemistry.comresearchgate.net |
| Base | NaOR', KOR' | Anhydrous alcohol, room temp. to heat | masterorganicchemistry.com |
This table provides a general overview of conditions and is not specific to this compound due to a lack of specific literature.
Ester hydrolysis, the cleavage of an ester by water to form a carboxylic acid and an alcohol, can be catalyzed by acids or bases. thieme-connect.de Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. thieme-connect.de Acid-catalyzed hydrolysis is a reversible process that proceeds through a tetrahedral intermediate. researchgate.net
The hydrolysis of thioesters, which are structurally related to this compound, has been a subject of interest. For instance, studies on the hydrolysis of S-ethyl trifluorothioacetate have shown that the reaction mechanism involves the formation of a tetrahedral intermediate, and the rate is influenced by the nature of the leaving group. mdpi.com The hydrolysis of S-ethyl trifluorothioacetate was found to be significantly slower than that of p-nitrophenyl trifluoroacetate, a difference attributed to the better leaving group ability of p-nitrophenoxide. mdpi.com Given that the 2,2,2-trifluoroethylthio group is a reasonably good leaving group due to the electron-withdrawing trifluoromethyl group, the hydrolysis of this compound is expected to proceed under standard hydrolysis conditions.
Computational studies on the neutral hydrolysis of methyl acetate (B1210297) suggest a cooperative mechanism involving several water molecules to facilitate the reaction. researchgate.netcanada.ca
Table 2: Comparison of Hydrolysis Rates for Related Esters
| Compound | Conditions | Rate Constant (s⁻¹) | Reference |
|---|---|---|---|
| S-Ethyl trifluorothioacetate | 5 M H₂O in acetonitrile, 23.0 °C | ~1.0 x 10⁻⁴ | mdpi.com |
| S-Ethyl trifluorothioacetate | Pure water, 25.0 °C | ~5.0 x 10⁻² | mdpi.com |
This table presents data for a structurally similar compound to infer the potential reactivity of this compound.
Transformations Involving the Trifluoroethylthio Moiety
The trifluoroethylthio part of the molecule offers a different set of reactive possibilities, primarily centered around the sulfur atom.
The sulfur atom in the thioether linkage is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. researchgate.net This transformation is a common reaction in sulfur chemistry and can be achieved using a variety of oxidizing agents. organic-chemistry.orgnih.gov
The oxidation of sulfides to sulfoxides can be carried out selectively under mild conditions. nih.gov Further oxidation of the sulfoxide yields the sulfone. researchgate.net A chemoselective oxidation of a sulfur-containing steroid analog to the corresponding sulfoxide and sulfone was achieved using m-chloroperoxybenzoic acid (MCPBA), with the reaction progress being temperature-dependent. nih.gov It is anticipated that this compound would react similarly with oxidizing agents like hydrogen peroxide or peroxy acids to yield Methyl (2,2,2-trifluoroethylsulfinyl)acetate and subsequently Methyl (2,2,2-trifluoroethylsulfonyl)acetate. The electron-withdrawing trifluoromethyl group would likely make the sulfur atom less nucleophilic and therefore potentially slower to oxidize compared to an alkyl thioether.
Table 3: Common Oxidizing Agents for Sulfide (B99878) Oxidation
| Oxidizing Agent | Product(s) | Typical Conditions | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Acetic acid, room temp. | nih.gov |
| m-Chloroperoxybenzoic acid (MCPBA) | Sulfoxide, Sulfone | CH₂Cl₂, low temperature | nih.gov |
| Sodium Periodate (NaIO₄) | Sulfoxide | Methanol (B129727)/water | General knowledge |
| Potassium Permanganate (KMnO₄) | Sulfone | Acetic acid, heat | General knowledge |
This table provides a general overview of reagents used for sulfide oxidation and is not based on specific studies of this compound.
While the ester group is prone to nucleophilic acyl substitution, the thioether linkage is generally less reactive towards nucleophiles. Cleavage of the C-S bond in thioethers typically requires harsh conditions or specific activation. However, the presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the adjacent methylene (B1212753) group. While no specific studies on the nucleophilic substitution at the thioether linkage of this compound were found, one can surmise potential, albeit challenging, reaction pathways.
Radical reactions involving thioethers are less common than their ionic counterparts but can be initiated under specific conditions, such as with radical initiators or photolysis. The strength of the C-S bond makes it relatively resistant to homolytic cleavage. However, the presence of the trifluoromethyl group could influence the stability of potential radical intermediates.
Studies on the reductive cleavage of 2,2,2-trichloroethyl esters have demonstrated a radical-mediated pathway. chimia.ch While this involves the ester group, it highlights that radical processes can be relevant for halogenated organic molecules. Mechanistic investigations would be necessary to determine the susceptibility of the trifluoroethylthio moiety in this compound to radical reactions. Such studies could involve electron spin resonance (ESR) spectroscopy to detect and characterize any radical intermediates formed.
Reactivity of the Alpha-Carbon and Adjacent Hydrogen Atoms
The reactivity of the alpha-carbon and its adjacent hydrogen atoms in this compound is a critical aspect of its chemical behavior, particularly in the context of carbon-carbon bond formation. The acidity of these alpha-protons is significantly influenced by the presence of both the ester carbonyl group and the adjacent sulfur atom, which in turn dictates the facility of enolate formation and subsequent reactions.
Enolate Formation and Subsequent Carbonyl Chemistry
The protons on the carbon atom situated between the carbonyl group and the sulfur atom (the α-carbon) in this compound exhibit enhanced acidity compared to those in simple alkanes. pressbooks.pubucalgary.ca This increased acidity is a consequence of the ability of the resulting conjugate base, an enolate, to be stabilized through resonance. libretexts.orgucalgary.ca The negative charge generated upon deprotonation can be delocalized onto the electronegative oxygen atom of the carbonyl group. pressbooks.pubucalgary.calibretexts.org
The general pKa values for α-hydrogens in various carbonyl compounds illustrate this trend, with aldehydes and ketones being more acidic than esters. ucalgary.calibretexts.org Thioesters are also known to readily form enolates. wikipedia.orggonzaga.edu The presence of the sulfur atom in this compound is expected to influence the acidity of the α-protons. Furthermore, the strongly electron-withdrawing trifluoroethyl group attached to the sulfur atom is anticipated to further increase the acidity of these protons through an inductive effect. nih.gov This effect is particularly pronounced when fluorine atoms are adjacent to a polarizable atom like sulfur. nih.gov
The formation of the enolate of this compound can be achieved by treatment with a suitable strong base, such as lithium diisopropylamide (LDA). libretexts.orgpressbooks.pub The use of a strong, non-nucleophilic base is crucial to ensure complete and irreversible deprotonation, thus preventing side reactions where the base might attack the electrophilic carbonyl carbon. libretexts.org
Once formed, the enolate of this compound is a potent nucleophile and can participate in a variety of carbonyl chemistry reactions, most notably alkylation and aldol reactions. masterorganicchemistry.comfiveable.me
Alkylation Reactions: The enolate can react with alkyl halides in an SN2 fashion to form a new carbon-carbon bond at the α-position. libretexts.orgpressbooks.pubfiveable.me182.160.97 This reaction is a valuable method for introducing alkyl substituents adjacent to the carbonyl group. The choice of the alkylating agent is critical, with primary and secondary alkyl halides being preferred to avoid competing elimination reactions. libretexts.org
Aldol and Related Reactions: The enolate of this compound can also act as a nucleophile in reactions with other carbonyl compounds, such as aldehydes and ketones, in what is known as an aldol addition reaction. wikipedia.orgmasterorganicchemistry.com This reaction leads to the formation of a β-hydroxy thioester. The stereochemical outcome of such reactions can often be controlled by the reaction conditions and the nature of the reactants. nih.govresearchgate.net
The reactivity of the enolate is summarized in the following table:
| Reaction Type | Electrophile | Product Type |
| Alkylation | Alkyl Halide (R-X) | α-Alkyl Thioester |
| Aldol Addition | Aldehyde or Ketone | β-Hydroxy Thioester |
It is important to note that while the principles of enolate chemistry are well-established, the specific reactivity and yields for reactions involving this compound would need to be determined experimentally. The electronic and steric effects of the 2,2,2-trifluoroethylthio group would play a significant role in modulating the reactivity of the corresponding enolate.
Advanced Theoretical and Computational Studies of this compound
Following a comprehensive search of available scientific literature and research databases, it has been determined that there are no specific advanced theoretical and computational studies published that focus solely on the chemical compound this compound.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article based on the requested outline, which includes:
Advanced Theoretical and Computational Studies of Methyl 2,2,2 Trifluoroethylthio Acetate
Computational Modeling of Reaction Mechanisms and Transition States
While computational methods such as Density Functional Theory (DFT) are widely used to investigate the electronic structure, conformational landscapes, and reaction mechanisms of various organic molecules, specific research applying these techniques to Methyl (2,2,2-trifluoroethylthio)acetate could not be located. The generation of data tables and detailed research findings as requested is contingent on the existence of such primary research.
Synthesis and Chemical Transformations of Methyl 2,2,2 Trifluoroethylthio Acetate Derivatives
Modification of the Methyl Ester: Formation of Amides, Carboxylic Acids, and Other Esters
The methyl ester group in Methyl (2,2,2-trifluoroethylthio)acetate is a primary site for functionalization, readily undergoing hydrolysis, transesterification, and amidation to yield a range of valuable derivatives.
Formation of Amides:
The conversion of this compound to amides can be achieved through aminolysis. This reaction typically involves heating the ester with a primary or secondary amine. The process can be conducted neat or in a suitable solvent. While direct aminolysis is possible, the reaction is often facilitated by the use of catalysts or activating agents to enhance the reaction rate and yield, especially with less nucleophilic amines. Common strategies include the use of Lewis acids or the conversion of the ester into a more reactive intermediate. For instance, the direct reaction with an amine (R¹R²NH) would yield the corresponding N,N-disubstituted amide.
Formation of Carboxylic Acids:
Hydrolysis of the methyl ester to the corresponding carboxylic acid, (2,2,2-trifluoroethylthio)acetic acid, is a fundamental transformation. This is typically accomplished through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). The reaction mixture is usually heated to ensure complete conversion. Following the basic hydrolysis, an acidic workup is necessary to protonate the resulting carboxylate salt and isolate the free carboxylic acid. The general reaction is as follows:
CH₃OC(O)CH₂SCH₂CF₃ + OH⁻ → ⁻OC(O)CH₂SCH₂CF₃ + CH₃OH ⁻OC(O)CH₂SCH₂CF₃ + H₃O⁺ → HOC(O)CH₂SCH₂CF₃ + H₂O
Formation of Other Esters:
Transesterification is a versatile method for converting the methyl ester of this compound into other esters. This process involves reacting the methyl ester with a different alcohol (R'OH) in the presence of either an acid or a base catalyst. masterorganicchemistry.com
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the new alcohol. This reaction is reversible and often requires the removal of methanol to drive the equilibrium towards the desired product.
Base-Catalyzed Transesterification: Alternatively, a strong base, such as an alkoxide corresponding to the new alcohol (R'O⁻), can be used. The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the ester. This method is generally faster than acid-catalyzed transesterification.
| Transformation | Reagents and Conditions | Product |
| Amidation | Amine (R¹R²NH), Heat | R¹R²NC(O)CH₂SCH₂CF₃ |
| Hydrolysis (Saponification) | 1. LiOH or NaOH, H₂O/THF, Heat2. H₃O⁺ | HOC(O)CH₂SCH₂CF₃ |
| Transesterification | R'OH, Acid or Base Catalyst, Heat | R'OC(O)CH₂SCH₂CF₃ |
Derivatization at the Trifluoroethyl Group
Direct chemical modification of the 2,2,2-trifluoroethyl group in this compound is challenging due to the high strength and inertness of the carbon-fluorine bonds. The strong electron-withdrawing nature of the three fluorine atoms also deactivates the adjacent methylene (B1212753) group towards many common chemical transformations. Consequently, derivatization at this site is not a common strategy for functionalizing this molecule. Research in the broader field of organofluorine chemistry indicates that reactions involving the trifluoromethyl group often require harsh conditions or specialized reagents that may not be compatible with the ester and thioether functionalities present in this compound.
Chemical Functionalization of the Alpha-Carbon
The carbon atom situated between the carbonyl group and the sulfur atom, known as the alpha-carbon, is another key site for derivatization. The acidity of the protons on this carbon is enhanced by the adjacent electron-withdrawing carbonyl group, allowing for deprotonation to form an enolate intermediate. This enolate can then react with various electrophiles to introduce new substituents at the alpha-position.
To achieve this, a suitable non-nucleophilic strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), is typically used to generate the enolate under anhydrous conditions at low temperatures. The resulting enolate can then be trapped with an electrophile. For example, reaction with an alkyl halide (R-X) would lead to the corresponding alpha-alkylated product. This approach opens up pathways to a wide array of alpha-substituted derivatives, significantly increasing the molecular complexity and potential applications of the core structure.
| Reaction | Reagents and Conditions | Product |
| α-Alkylation | 1. Strong Base (e.g., LDA), Anhydrous Solvent, Low Temp.2. Alkyl Halide (R-X) | CH₃OC(O)CH(R)SCH₂CF₃ |
Incorporation into Complex Polyfunctional Molecular Architectures
The (2,2,2-trifluoroethylthio)methyl structural motif, derived from this compound, is a valuable building block for the synthesis of more complex and biologically active molecules. The incorporation of the trifluoroethylthio group can significantly influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are crucial parameters in the design of pharmaceuticals and agrochemicals. nih.gov
Role of Methyl 2,2,2 Trifluoroethylthio Acetate As a Synthon in Organic Synthesis
Building Block for Novel Fluorine-Containing Organic Molecules
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. fluorochem.co.uk This has led to a surge in the development of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. fluorochem.co.ukbiesterfeld.no Methyl (2,2,2-trifluoroethylthio)acetate serves as a valuable building block for incorporating the trifluoroethylthio moiety into a variety of molecular scaffolds.
The trifluoroethylthio group is of particular interest due to its high lipophilicity and metabolic stability, which can enhance the bioavailability and efficacy of bioactive molecules. A recent study on trifluoroethylthio-substituted phenylpyrazole derivatives highlighted the importance of this functional group in the design of new insecticides. nih.gov Although this study did not specifically use this compound, it underscores the value of the trifluoroethylthio group in constructing novel, biologically active compounds. nih.gov
The reactivity of the methyl ester in this compound allows for a range of chemical transformations. It can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol, all while preserving the trifluoroethylthio group. These transformations open up pathways to a diverse array of fluorinated derivatives.
Table 1: Potential Reactions of this compound as a Building Block
| Reaction Type | Reagents | Potential Product |
| Hydrolysis | LiOH, H₂O | (2,2,2-trifluoroethylthio)acetic acid |
| Amidation | R₂NH | N,N-dialkyl-2-((2,2,2-trifluoroethyl)thio)acetamide |
| Transesterification | R'OH, acid/base catalyst | Alkyl (2,2,2-trifluoroethylthio)acetate |
| Reduction | LiAlH₄ | 2-((2,2,2-trifluoroethyl)thio)ethanol |
Applications in Advanced Material Science Precursors
The unique properties imparted by the trifluoroethylthio group also make this compound a promising candidate as a precursor for advanced materials. The high electronegativity of the fluorine atoms can influence the electronic properties of materials, making them suitable for applications in electronics and optics.
Fluorinated compounds are known to be used in the development of materials with low surface energy, high thermal stability, and chemical resistance. These properties are desirable for applications such as coatings, liquid crystals, and polymers. While direct applications of this compound in material science are not yet documented, the established use of other fluorinated building blocks in this field points to its potential. fluorochem.co.ukbiesterfeld.no For example, fluorinated acrylates are used to produce polymers with specialized surface properties. The carboxylic acid or alcohol derived from this compound could potentially be converted into corresponding acrylate (B77674) or methacrylate (B99206) monomers for polymerization.
Future Directions and Emerging Research Avenues for Methyl 2,2,2 Trifluoroethylthio Acetate
Development of Novel Catalytic Synthesis Routes
The efficient synthesis of S-(2,2,2-trifluoroethyl) thioesters, including Methyl (2,2,2-trifluoroethylthio)acetate, is a key area for future research. While traditional methods exist, the development of novel catalytic routes offers the promise of improved efficiency, selectivity, and sustainability.
Transition metal catalysis presents a particularly promising avenue. Research into palladium- and rhodium-catalyzed reactions for the formation of C-S bonds could be extended to the synthesis of trifluoroethyl thioacetates. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of various thioesters, and adapting these methods for the specific requirements of introducing the 2,2,2-trifluoroethylthio group would be a significant advancement. nih.govresearchgate.netnih.govunicatt.itnih.govresearchgate.net Similarly, rhodium-catalyzed reactions involving the cleavage of S-S bonds or C-S bond formation could be explored for the synthesis of the target molecule. nih.govmdpi.com
Photoredox catalysis is another emerging area that could revolutionize the synthesis of such compounds. Photocatalytic methods can enable reactions under mild conditions, often with high selectivity, and could be applied to the trifluoroethylthiolation of acetate (B1210297) precursors. nih.govunibo.itresearchgate.netchemrxiv.org The development of photocatalytic systems that can efficiently generate trifluoroethylthio radicals or other reactive intermediates for subsequent coupling with an acetate moiety would be a groundbreaking achievement.
Below is a table summarizing potential catalytic systems for the synthesis of S-(2,2,2-trifluoroethyl) thioesters:
| Catalyst Type | Potential Precursors | Key Advantages |
| Palladium-based | Methyl bromoacetate, 2,2,2-trifluoroethanethiol (B73368) | High efficiency, good functional group tolerance |
| Rhodium-based | Diazo-thioesters, acetylenic compounds | Facile rearrangements, access to complex structures |
| Photocatalysts | Acetate derivatives, trifluoroethylthiol sources | Mild reaction conditions, high selectivity |
Exploration of Unconventional Reactivity Profiles
The trifluoromethyl group in this compound is expected to significantly influence its reactivity, opening up avenues for unconventional chemical transformations. Future research should focus on exploring these unique reactivity profiles.
One area of interest is the investigation of radical reactions involving this compound. The electron-withdrawing nature of the trifluoromethyl group can influence the stability and reactivity of adjacent radical intermediates, potentially leading to novel C-C and C-heteroatom bond-forming reactions. Understanding the behavior of trifluoroethylthioacetates in radical processes could lead to the development of new synthetic methodologies.
Furthermore, the potential for this compound to participate in cycloaddition reactions should be explored. While not a traditional dienophile or dipolarophile, the electronic properties conferred by the fluoroalkyl group might enable its participation in [2+2], [3+2], or other cycloaddition reactions under specific catalytic conditions, providing access to novel cyclic and heterocyclic structures.
Integration into Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry and sustainable synthesis are increasingly important in modern chemical research and industry. Integrating the synthesis of this compound into flow chemistry platforms represents a significant step towards more sustainable production methods.
Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automation and high-throughput screening of reaction conditions. nih.govnih.govuliege.bemdpi.comtue.nl The development of a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation. Microreactor technology, a key component of flow chemistry, could be particularly beneficial for optimizing reaction parameters and ensuring precise control over the synthesis. mmsl.cznih.govrug.nl
The following table highlights the potential benefits of integrating the synthesis into flow chemistry:
| Feature | Advantage in Flow Chemistry |
| Heat Transfer | Efficient dissipation of heat, allowing for safer and more controlled reactions. |
| Mass Transfer | Enhanced mixing of reactants, leading to faster reaction rates and higher yields. |
| Safety | Small reaction volumes minimize the risks associated with hazardous reagents or exothermic reactions. |
| Automation | Enables high-throughput optimization and streamlined production. |
| Sustainability | Reduced solvent usage and energy consumption contribute to a greener process. |
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
A detailed understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring of the reaction progress are invaluable tools in this regard.
Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the formation of the thioester bond and the consumption of starting materials in real-time. nih.govnih.govrsc.org An in-situ FTIR probe immersed in the reaction mixture can provide continuous data on the concentration of key species, allowing for precise determination of reaction endpoints and the identification of transient intermediates.
Raman spectroscopy offers a complementary technique for in-situ monitoring, particularly in aqueous or highly scattering systems where FTIR may be less effective. pnnl.govspectroscopyonline.comspectroscopyonline.comtuni.fiyoutube.com Its ability to provide detailed structural information can be used to follow the conversion of functional groups and to study the conformational changes of molecules during the reaction.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. In-situ NMR can provide detailed information about the structure and concentration of reactants, intermediates, and products as the reaction proceeds, offering unparalleled insight into the reaction pathway. ed.ac.ukresearchgate.neted.ac.uk
Predictive Computational Studies for New Derivative Design
Computational chemistry and molecular modeling are becoming increasingly integral to the design of new molecules with desired properties. Predictive computational studies can be employed to accelerate the discovery and development of novel derivatives of this compound with enhanced biological or material properties.
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. These calculations can provide insights into reaction mechanisms and help to predict the outcome of unexplored reactions.
Molecular dynamics (MD) simulations can be used to study the conformational dynamics and intermolecular interactions of these compounds in different environments, which is crucial for understanding their behavior in biological systems or as components of materials. pku.edu.cnmdpi.comresearchgate.net By simulating the interactions of designed derivatives with biological targets, such as enzymes or receptors, it is possible to predict their potential bioactivity and guide the synthesis of the most promising candidates. nih.govbiointerfaceresearch.comnih.govmdpi.com This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error discovery processes. nih.govbiointerfaceresearch.comnih.govmdpi.com
The following table outlines the application of various computational methods in the design of new derivatives:
| Computational Method | Application | Predicted Properties |
| DFT | Electronic structure analysis | Reactivity, spectroscopic signatures, reaction energetics |
| MD Simulations | Simulating molecular motion | Conformational preferences, binding affinities, transport properties |
| In Silico Screening | Virtual screening of compound libraries | Bioactivity, toxicity, ADME properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl (2,2,2-trifluoroethylthio)acetate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution or esterification. For example, thiols (e.g., 2,2,2-trifluoroethanethiol) react with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) is critical to avoid side reactions like oxidation of the thiol group .
- Data : Yields range from 60–85% depending on stoichiometric ratios (typically 1:1.2 thiol:chloroacetate). Excess base (>2 eq.) may hydrolyze the ester.
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodology :
- NMR : ¹⁹F NMR confirms the trifluoroethyl group (δ ≈ -70 ppm for CF₃). ¹H NMR shows the methyl ester (δ 3.7 ppm) and methylene adjacent to sulfur (δ 3.2–3.5 ppm).
- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion [M+H]⁺ (e.g., m/z 206 for C₅H₇F₃O₂S).
- X-ray Crystallography : Resolves steric effects of the trifluoroethylthio group in solid-state configurations .
Q. What are the primary applications of this compound in chemical research?
- Methodology :
- Pharmaceutical Intermediates : Used to introduce trifluoroethylthio motifs into bioactive molecules (e.g., protease inhibitors).
- Polymer Chemistry : Acts as a monomer in fluorinated polymers for enhanced thermal stability .
- Radiopharmacy : Radiofluorinated analogs (e.g., [¹⁸F]-labeled derivatives) are synthesized for PET imaging, though yields require optimization via low-temperature reactions (< -20°C) to suppress decomposition .
Advanced Research Questions
Q. How does the trifluoroethylthio group influence reaction kinetics in nucleophilic acyl substitution?
- Methodology : The electron-withdrawing CF₃ group increases electrophilicity of the adjacent carbonyl, accelerating nucleophilic attack. Kinetic studies (e.g., UV-Vis monitoring of thiolate reactions) show a 3–5× rate enhancement compared to non-fluorinated analogs. Solvent effects (e.g., DMSO vs. MeCN) further modulate reactivity due to polarity and hydrogen-bonding interactions .
- Data : Hammett substituent constants (σₚ ≈ 0.54) correlate with observed rate increases.
Q. What challenges arise in the diastereoselective synthesis of derivatives, and how are they resolved?
- Methodology : Steric hindrance from the CF₃ group complicates stereocontrol. Strategies include:
- Chiral Catalysts : Use of enantiopure ligands (e.g., BINAP) in Pd-catalyzed couplings to achieve >90% ee .
- Fractional Crystallization : Diastereomeric complexes (e.g., with R-1,1'-binaphthyl phosphate) are separated via solvent mixtures (benzene/cyclohexane), yielding enantiomerically enriched products .
Q. How do computational methods (e.g., DFT) predict the reactivity and stability of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (C-S: ~280 kJ/mol) and electrostatic potential maps.
- MD Simulations : Predict solubility parameters in fluorinated solvents (e.g., BTFC) for electrolyte applications .
- Data : Computed LUMO energies (-1.8 eV) align with observed susceptibility to nucleophilic attack.
Key Challenges and Future Directions
- Stability : Hydrolytic degradation in aqueous media (t₁/₂ ≈ 24h at pH 7.4) limits biological applications. Solutions include prodrug strategies (e.g., ester masking) .
- Scalability : Batch-to-batch variability in fluorinated thiols requires improved purification protocols (e.g., SMB chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
